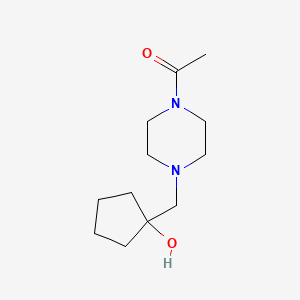

1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(15)14-8-6-13(7-9-14)10-12(16)4-2-3-5-12/h16H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHEYRDNHWVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those similar to 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one, exhibit significant antimicrobial properties. Piperazine rings are common in many biologically active compounds, making them crucial in drug discovery. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .

Neuropharmacology

The compound's piperazine moiety is also associated with neuropharmacological activity. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression. The specific configuration of the cyclopentyl group may enhance its interaction with central nervous system receptors .

Synthesis of Related Compounds

A notable application of this compound is its role as an intermediate in the synthesis of other pharmacologically active compounds. For instance, research has demonstrated its utility in synthesizing ketoconazole, an antifungal agent . The compound serves as a versatile building block for developing new drugs targeting fungal infections.

Modulation of PD-L1 Activity

Recent studies have explored the potential of compounds related to this compound in modulating PD-L1 activity for cancer treatment. This modulation can enhance immune responses against tumors, suggesting a promising avenue for cancer immunotherapy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations :

Substituent Effects on Yield: Electron-withdrawing groups (e.g., Cl in QD15) correlate with lower yields (37%) compared to electron-neutral/fluorinated analogs (e.g., QD4: 70%) due to steric hindrance or reaction inefficiency . Hydrophilic groups (e.g., aminomethyl in ) may improve solubility but require optimized synthetic protocols .

Biological Activity Trends: Fluorinated and chlorinated derivatives (e.g., QD4, T47) are prevalent in receptor-targeted studies (e.g., histamine H3, tyrosinase), where halogens enhance binding via hydrophobic interactions .

Thermal Stability :

- Higher melting points (>170°C) in oxalate salts (e.g., QD4) suggest improved crystallinity and stability compared to free bases .

Research Findings and Implications

Receptor Binding: Piperazine derivatives with arylalkyl substituents (e.g., benzyl, chlorophenyl) exhibit nanomolar affinities for histamine H3 receptors, as seen in QD15 and T47 . The hydroxycyclopentyl group in the target compound may mimic these interactions while introducing conformational rigidity.

Antioxidant Potential: Fluorinated analogs like QD4 demonstrate radical-scavenging activity, attributed to electron-deficient aromatic systems stabilizing reactive intermediates .

Enzyme Inhibition :

- Tyrosinase inhibitors (e.g., 2a in ) highlight the role of halogenated phenyl groups in chelating active-site metals . The target compound’s hydroxy group could similarly coordinate metal ions.

Synthetic Challenges :

- Steric bulk from cyclopentyl groups may reduce reaction yields, necessitating optimized coupling conditions (e.g., microwave-assisted synthesis) .

Biological Activity

1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one, also known by its CAS number 1480223-17-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

- Physical Form : Oil, with a purity of 95% .

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in oncology and neuroprotection. The compound is believed to interact with cellular pathways involved in apoptosis and cell viability.

Case Studies and Research Findings

-

Anticancer Activity

- A study synthesized several piperazine derivatives and evaluated their efficacy against human breast cancer cell lines. The compound demonstrated moderate to significant cytotoxic effects, with an IC50 value of approximately 18 μM against estrogen receptor-positive breast cancer cells. The mechanism involved the inhibition of poly (ADP-ribose) polymerase (PARP) activity, leading to enhanced apoptosis through increased CASPASE 3/7 activity .

-

Neuroprotective Effects

- Another investigation focused on piperazine derivatives' neuroprotective properties against glutamine-induced neurotoxicity in PC12 cells. The results indicated that these compounds could effectively mitigate neurotoxic effects, suggesting potential applications in treating neurodegenerative diseases .

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic evaluations indicate that the compound has favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Further studies are needed to fully understand its metabolism and excretion profiles.

Table 1: Summary of Biological Activities

Table 2: Structural Comparison with Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | IC50 (μM) |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)piperazin-1-yl ethanone | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | C18H20N4O2S2 | 15 |

| 1-(4-Methylpiperazin-1-yl)ethanone | N/A | C12H18N2O | 20 |

| 1-(4-(Cyclopentyl)methyl)piperazin-1-yl ethanone | 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethanone | C12H22N2O2 | 18 |

Q & A

Q. What are the recommended synthetic routes for 1-(4-((1-Hydroxycyclopentyl)methyl)piperazin-1-yl)ethan-1-one, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For analogous piperazine derivatives, key steps include:

- Step 1 : Formation of the piperazine core via condensation reactions, often using dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Introduction of the hydroxycyclopentylmethyl group via alkylation or reductive amination. Reaction conditions (e.g., inert atmosphere, 0–5°C) are critical to prevent side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product. High-performance liquid chromatography (HPLC) is recommended for purity assessment (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

- Spectroscopic Analysis : Use - and -NMR to confirm the presence of the piperazine ring, hydroxycyclopentyl group, and ketone moiety. IR spectroscopy can validate the carbonyl stretch (~1700 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNO) .

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is ideal, as demonstrated for similar piperazine derivatives .

Q. What are the standard protocols for evaluating its stability under laboratory conditions?

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours and monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials and assess photodegradation under UV/visible light exposure .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Dose-Response Analysis : Conduct assays with a broad concentration range (nM–µM) to identify non-linear effects.

- Target Selectivity Profiling : Use competitive binding assays against related receptors (e.g., serotonin, dopamine receptors) to rule off-target interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies in experimental IC values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while maintaining logP <3 .

- Metabolic Stability : Pre-incubate with liver microsomes (human/rodent) to identify metabolic hotspots. Modify susceptible sites (e.g., cyclopentyl methyl group) to reduce CYP450-mediated oxidation .

- Bioavailability Testing : Use Caco-2 cell monolayers to assess intestinal permeability and predict oral absorption .

Q. How do reaction conditions influence yield and byproduct formation during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Dichloromethane is preferred for stepwise alkylation .

- Catalyst Optimization : For coupling steps, screen Pd/C or CuI catalysts to minimize undesired dimerization .

- Temperature Control : Low temperatures (0–5°C) during acylations reduce ketone racemization .

Q. What analytical methods resolve contradictions in receptor binding affinity data?

- Radioligand Displacement Assays : Use -labeled antagonists (e.g., -ketanserin for 5-HT) to ensure assay specificity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to distinguish allosteric vs. orthosteric interactions .

- Data Normalization : Report results as % inhibition relative to controls and validate with at least three independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.